N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c19-15(13-3-7-16-8-4-13)18-9-5-12(6-10-18)11-17-22(20,21)14-1-2-14/h3-4,7-8,12,14,17H,1-2,5-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSRXEMZBSGBSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives . The isonicotinoyl group is introduced via acylation reactions, and the cyclopropane ring is formed through cyclopropanation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with receptors to modulate signaling pathways .
Comparison with Similar Compounds
Structural Features
The compound shares a cyclopropanesulfonamide backbone with several analogs, but its isonicotinoyl-piperidine substituent distinguishes it. Key structural comparisons include:
Key Observations :
- The target compound’s isonicotinoyl group (a pyridine derivative) contrasts with the pyrrolo-pyrimidine (e.g., ) or nitro-pyrrolo-pyridine (e.g., ) moieties in analogs. These substituents likely influence electronic properties and target affinity.
- Cyclopropane sulfonamide is a conserved motif across all compounds, suggesting its role in enhancing metabolic stability or binding interactions .
Pharmacological and Physicochemical Properties
Limited data are available for the target compound, but analogs provide insights:
Biological Activity
N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Structure
The structure of this compound can be described by its molecular formula and key functional groups. The compound features a cyclopropanesulfonamide core, which is linked to an isonicotinoylpiperidine moiety. This structural arrangement is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O2S |
| Molecular Weight | 270.36 g/mol |
| CAS Number | 1396808-28-8 |
Physical Properties
Details regarding the physical properties such as density, boiling point, and melting point are currently not available in literature.
This compound exhibits its biological activity primarily through inhibition of specific protein kinases. Protein kinases play critical roles in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. This compound's ability to selectively inhibit certain kinases can lead to apoptosis in tumor cells and modulation of cell cycle progression.
Efficacy Studies
Research has demonstrated the compound's efficacy against various cancer cell lines. For instance, studies have shown that it significantly inhibits cell proliferation in gastrointestinal stromal tumors (GISTs), with reported GI50 values indicating potent antiproliferative effects:
| Cell Line | GI50 (μM) |
|---|---|
| GIST-T1 | 0.021 |
| GIST-882 | 0.043 |
In preclinical models, this compound has been shown to suppress tumor growth without significant toxicity, suggesting a favorable therapeutic index.
Case Studies
Case Study 1: In vitro Analysis
A detailed study involving in vitro assays assessed the compound's impact on c-KIT-mediated signaling pathways in GIST cells. The results indicated that treatment led to reduced phosphorylation of c-KIT, thereby inhibiting downstream signaling cascades responsible for cell survival and proliferation.
Case Study 2: In vivo Efficacy
In xenograft models where human GIST cells were implanted into immunocompromised mice, administration of this compound resulted in a marked reduction in tumor size compared to control groups. The compound demonstrated acceptable bioavailability and was well-tolerated by the subjects.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, including (i) functionalization of the piperidine ring, (ii) coupling of the isonicotinoyl group via amidation, and (iii) sulfonamide linkage formation. Key challenges include steric hindrance during cyclopropane sulfonamide coupling and maintaining regioselectivity. Optimization strategies:
- Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amidation .
- Control reaction temperature (e.g., 0–25°C) to minimize side reactions and improve yield .
- Purify intermediates via column chromatography or recrystallization (e.g., using dichloromethane/ethanol mixtures) .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
- Nuclear magnetic resonance (NMR) spectroscopy :
- ¹H NMR to confirm hydrogen environments (e.g., piperidine CH₂, cyclopropane protons).
- ¹³C NMR to verify carbonyl (C=O) and sulfonamide (SO₂) groups .
- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS in positive ion mode) .
Q. What solvents and reagents are optimal for large-scale synthesis while maintaining cost efficiency?
- Methodological Answer :
- Solvents : Dichloromethane (DCM) for coupling reactions due to its polarity and low boiling point; ethanol for recrystallization .
- Reagents : Substitute expensive coupling agents (e.g., DCC) with N-hydroxysuccinimide (NHS)-activated esters to reduce costs .
- Scale-up : Consider continuous flow synthesis to enhance reproducibility and reduce solvent waste .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of the cyclopropane sulfonamide moiety?
- Methodological Answer :
- Employ density functional theory (DFT) to model bond dissociation energies (BDEs) and electrostatic potential surfaces (EPS) for cyclopropane ring stability .
- Use molecular dynamics (MD) simulations to predict interactions with biological targets (e.g., enzymes) by analyzing sulfonamide group flexibility and hydrogen-bonding capacity .
- Validate predictions experimentally via kinetic studies (e.g., monitoring ring-opening reactions under acidic/basic conditions) .
Q. How should researchers resolve discrepancies between in vitro and in vivo biological activity data for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Assess bioavailability using HPLC-MS to detect metabolite formation (e.g., cyclopropane ring oxidation) .
- Target engagement assays : Use fluorescence polarization or SPR to confirm binding affinity to the intended target (e.g., enzyme active sites) .
- Cross-species validation : Test activity in multiple animal models to identify species-specific metabolic differences .
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of analogs of this compound?
- Methodological Answer :
- Systematic substitution : Modify the piperidine N-substituent (e.g., benzyl vs. isonicotinoyl groups) and evaluate changes in potency .
- Bioisosteric replacement : Replace the cyclopropane ring with bicyclo[1.1.1]pentane to assess steric and electronic effects on target binding .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., sulfonamide geometry) with activity trends .
Q. What experimental designs mitigate variability in biological assay results for sulfonamide-containing compounds?
- Methodological Answer :
- Standardized protocols : Pre-treat cells with glutathione (1 mM) to minimize redox-driven sulfonamide degradation .
- Negative controls : Include N-methylpiperidine analogs to distinguish target-specific effects from nonspecific interactions .
- Dose-response normalization : Use Hill equation fitting to account for assay plate-to-plate variability .
Data Contradiction Analysis
Q. How can conflicting data regarding the compound’s enzyme inhibition potency be addressed?
- Methodological Answer :
- Assay condition audit : Compare buffer pH (e.g., Tris vs. phosphate buffers alter sulfonamide ionization) and co-solvent concentrations (e.g., DMSO >1% may denature enzymes) .
- Enzyme source validation : Confirm isoform purity (e.g., via Western blot) if using recombinant vs. native enzymes .
- Orthogonal assays : Validate inhibition using both fluorescence-based and radiometric assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
